100-Fold Higher Potency than Parent Peptide PLG in Attenuating Haloperidol-Induced Vacuous Chewing Movements
In a direct head-to-head comparative study using the rat model of haloperidol-induced vacuous chewing movements (VCM), a preclinical model of human tardive dyskinesia, PAOPA produced behavioral effects equivalent to those of the parent tripeptide PLG but at a dose 100-fold lower [1]. PLG required 10 mg/kg to achieve significant VCM attenuation (P<0.05), whereas PAOPA achieved comparable efficacy at approximately 0.1 mg/kg [1].
| Evidence Dimension | Potency in attenuating vacuous chewing movements |
|---|---|
| Target Compound Data | PAOPA: effective dose ~0.1 mg/kg (estimated from 100-fold difference) |
| Comparator Or Baseline | PLG: 10 mg/kg (P<0.05) |
| Quantified Difference | PAOPA is 100-fold more potent than PLG |
| Conditions | Rat haloperidol-induced vacuous chewing movements model; co-administration with haloperidol |
Why This Matters
This 100-fold potency advantage enables use of substantially lower doses to achieve equivalent D2-modulating effects, reducing compound consumption and cost per experiment while maintaining target engagement.
- [1] Sharma S, Paladino P, Gabriele J, Naeini H, Mishra RK, Johnson RL. Pro-Leu-glycinamide and its peptidomimetic, PAOPA, attenuate haloperidol induced vacuous chewing movements in rat: A model of human tardive dyskinesia. Peptides. 2003;24(2):313-319. doi:10.1016/s0196-9781(03)00045-7 View Source
